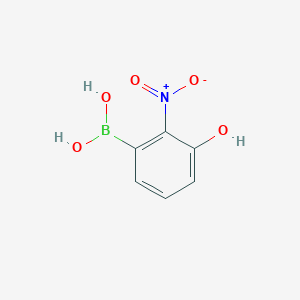
3-Hydroxy-2-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-nitrophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with hydroxyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of 3-hydroxy-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Formation of 3-nitro-2-oxo-phenylboronic acid.
Reduction: Formation of 3-hydroxy-2-aminophenylboronic acid.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Hydroxy-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in drug discovery, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-nitrophenylboronic acid largely depends on its functional groups:
Boronic Acid Group: Acts as a Lewis acid, facilitating various chemical reactions, including cross-coupling and complexation with diols.
Hydroxyl Group: Participates in hydrogen bonding and can be involved in oxidation-reduction reactions.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in many synthetic pathways.
Comparison with Similar Compounds
- 3-Nitrophenylboronic acid
- 2-Hydroxyphenylboronic acid
- 4-Hydroxy-3-nitrophenylboronic acid
Comparison: 3-Hydroxy-2-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which provides a distinct reactivity profile. Compared to 3-nitrophenylboronic acid, it has an additional hydroxyl group that can participate in hydrogen bonding and oxidation reactions. Compared to 2-hydroxyphenylboronic acid, the nitro group adds an electron-withdrawing effect, altering the compound’s reactivity and stability .
Properties
Molecular Formula |
C6H6BNO5 |
|---|---|
Molecular Weight |
182.93 g/mol |
IUPAC Name |
(3-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9-11H |
InChI Key |
OWCZDXRYPHSNEL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















